molecular formula C15H18O3 B15045694 5-Hydroxy-4-methyl-7-pentylchromen-2-one

5-Hydroxy-4-methyl-7-pentylchromen-2-one

Cat. No.: B15045694
M. Wt: 246.30 g/mol
InChI Key: JNQRCHFZDNUMRU-UHFFFAOYSA-N
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Description

5-Hydroxy-4-methyl-7-pentylchromen-2-one is a chromenone derivative characterized by a hydroxy group at position 5, a methyl group at position 4, and a pentyl chain at position 5. Chromenones (4H-chromen-4-one derivatives) are oxygen-containing heterocyclic compounds widely studied for their biological activities, including antimicrobial, antioxidant, and anticancer properties.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

5-hydroxy-4-methyl-7-pentylchromen-2-one

InChI

InChI=1S/C15H18O3/c1-3-4-5-6-11-8-12(16)15-10(2)7-14(17)18-13(15)9-11/h7-9,16H,3-6H2,1-2H3

InChI Key

JNQRCHFZDNUMRU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C2C(=CC(=O)OC2=C1)C)O

Origin of Product

United States

Preparation Methods

Synthesis of 5,7-Dihydroxy-4-methylchromen-2-one

Reactants :

  • Resorcinol (1,3-dihydroxybenzene)
  • Ethyl acetoacetate

Procedure :

  • Dissolve resorcinol (3.7 g, 33.6 mmol) and ethyl acetoacetate (5 mL, 39.2 mmol) in H₂SO₄ (15 mL) at 0–10°C.
  • Stir at 20°C for 1 hour, then pour into ice-water.
  • Filter the precipitate and recrystallize from ethanol.

Yield : 68–96%
Characterization :

  • ¹H NMR (DMSO-d₆) : δ 6.12 (s, 1H, C3-H), 6.70–7.59 (Ar-H), 10.52 (s, 1H, -OH).

Selective Alkylation at Position 7

Step 1: Protection of 5-Hydroxy Group

  • Reagent : Acetic anhydride
  • Conditions : Reflux in pyridine with POCl₃.
  • Product : 5-Acetoxy-7-hydroxy-4-methylchromen-2-one.

Step 2: Williamson Ether Synthesis

  • Reagent : 1-Bromopentane, K₂CO₃
  • Conditions : DMF, 80°C, 12 hours.
  • Product : 5-Acetoxy-7-pentyloxy-4-methylchromen-2-one.

Step 3: Deprotection

  • Reagent : NaOH (10% aqueous)
  • Conditions : Ethanol, 60°C, 2 hours.
  • Final Product : this compound.

Overall Yield : 45–55%

Fries Rearrangement and Alkylation

This method leverages acylated intermediates to direct substituent placement.

Synthesis of 8-Acetyl-7-hydroxy-4-methylchromen-2-one

Reactants :

  • 7-Hydroxy-4-methylchromen-2-one
  • Acetic anhydride

Procedure :

  • Reflux 7-hydroxy-4-methylchromen-2-one (10 mmol) with acetic anhydride (20 mmol) in pyridine.
  • Quench with ice-water and recrystallize.

Yield : 66%

Fries Rearrangement

Conditions :

  • Catalyst: AlCl₃ (anhydrous)
  • Temperature: 145–160°C, 2 hours
  • Product : 8-Acetyl-5-hydroxy-7-pentyl-4-methylchromen-2-one (hypothetical).

Alternative Routes from Patented Methods

A 2021 patent (US20220324824A1) outlines a strategy for 5-methylchromones using 3,5-dihydroxytoluene :

  • Acylation : Protect 3,5-dihydroxytoluene with acetyl.
  • Alkylation : Introduce pentyl via 1-bromopentane/K₂CO₃.
  • Cyclization : Use HCl (conc.) to form the chromone core.

Yield : 34–46%

Comparative Analysis of Methods

Method Key Reactants Conditions Yield Advantages Limitations
Pechmann + Alkylation Resorcinol, ethyl acetoacetate, 1-bromopentane H₂SO₄, K₂CO₃, DMF 45–55% High regioselectivity Multi-step, protecting groups needed
Fries Rearrangement 7-Hydroxy-4-methylchromen-2-one, AlCl₃ 145–160°C 30–40% Directs substituents Low yield, complex purification
Patent Route 3,5-Dihydroxytoluene, 1-bromopentane Conc. HCl, alkylation 34–46% One-pot cyclization and deprotection Requires custom starting materials

Challenges and Optimization Strategies

  • Regioselectivity : Use bulky bases (e.g., DBU) to favor alkylation at position 7.
  • Yield Improvement : Phase-transfer catalysts (e.g., TBAB) enhance alkylation efficiency.
  • Purification : Silica gel chromatography with toluene/ethyl acetate (10:1) resolves pentyl-substituted products.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-4-methyl-7-pentyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the coumarin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

5-hydroxy-4-methyl-7-pentyl-2H-chromen-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

The following analysis compares 5-Hydroxy-4-methyl-7-pentylchromen-2-one with structurally related chromenones, focusing on substituent variations, synthesis, and functional properties.

Substituent Variations and Molecular Features

Chromenones differ based on substituent groups at positions 2, 5, 6, 7, and 6. Key analogs include:

Compound Name Substituents (Positions) Key Features References
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one 7-OCH₃, 2-(4-OCH₃-phenyl) High polarity due to methoxy groups; antifungal activity reported
5-Hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one 7-OCH₃, 2-(3,4,5-OCH₃-phenyl) Enhanced lipophilicity; potential cytotoxicity
7-Hydroxy-2-(2-hydroxypropyl)-5-methyl-4H-chromen-4-one 7-OH, 2-(2-hydroxypropyl), 5-CH₃ Hydrogen-bonding capacity; used in traditional medicine (e.g., Aloesol)
5-Hydroxy-7-methoxy-6-methyl-2-phenyl-4H-chromen-4-one 7-OCH₃, 6-CH₃, 2-phenyl Steric hindrance from phenyl group; flavonoid-like activity
5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-prenyl-4H-chromen-4-one 7-OCH₃, 6-prenyl, 3-(4-OH-phenyl) Prenyl group enhances membrane permeability; estrogenic activity
Key Observations:
  • Position 7 : The pentyl chain in this compound is bulkier than methoxy or hydroxy groups in analogs, likely increasing lipophilicity and altering pharmacokinetics .
  • Position 2 : Aromatic substituents (e.g., phenyl or methoxyphenyl) enhance π-π stacking interactions, stabilizing crystal structures . The absence of such groups in the target compound may reduce intermolecular interactions.
  • Position 4 : Methyl substitution (vs. unsubstituted or complex groups) may lower steric hindrance, favoring synthetic accessibility .

Physicochemical Properties

  • Solubility : Pentyl and prenyl groups () increase hydrophobicity, reducing aqueous solubility compared to methoxy or hydroxy analogs .
  • Crystallinity : Aromatic substituents (e.g., phenyl in ) stabilize crystal lattices via π-π stacking, whereas alkyl chains (pentyl) may favor amorphous states .

Q & A

Q. Table 1: Synthetic Parameters for Chromenone Derivatives

ParameterExample ConditionsImpact on Yield/Purity
CatalystFeCl₃ (10 mol%)High cyclization efficiency
SolventTHF, refluxBalances reactivity/solubility
Reaction Time12–24 hoursLonger durations reduce byproducts

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated DMSO to resolve aromatic protons (e.g., chromen-2-one C=O at δ ~160–170 ppm) and confirm substitution patterns (methyl at δ ~2.1 ppm, pentyl at δ ~0.8–1.5 ppm) .
  • HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) and ESI-MS detects purity (≥95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 288.3) .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., chromenone ring planarity, pentyl chain conformation) when single crystals are obtainable .

Advanced: How should researchers address contradictions in reported bioactivity data for chromenone analogs?

Methodological Answer:
Discrepancies often arise from structural variations or methodological differences:

Substituent Effects : Compare analogs with identical substituents (e.g., 7-pentyl vs. 7-methoxy in ). Hydrophobic pentyl groups may enhance membrane permeability, skewing activity.

Purity Validation : Replicate assays using HPLC-validated samples (≥98% purity) to exclude confounding impurities .

Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1% v/v).

Q. Table 2: Bioactivity Variables in Chromenone Studies

VariableExample Conflict SourceResolution Strategy
Substituent Position5-Hydroxy vs. 7-HydroxySynthesize positional isomers
Purity95% vs. 99%Re-test with purified samples
Solvent ArtifactsDMSO cytotoxicityUse lower solvent concentrations

Advanced: What strategies guide structure-activity relationship (SAR) studies for chromenone derivatives?

Methodological Answer:
Focus on substituent roles at positions 4, 5, 7, and 8:

Hydrophobic Substituents : Pentyl (C5) at position 7 enhances lipophilicity, potentially improving bioavailability .

Electron-Donating Groups : Methoxy (-OCH₃) at position 5 stabilizes the chromenone ring via resonance, affecting electronic spectra .

Steric Effects : Bulky groups (e.g., phenyl at position 2) may hinder target binding; molecular docking simulations can predict clashes .

Q. Table 3: Key Substituent Effects in Chromenone SAR

PositionSubstituentEffect on ActivityExample Derivative
4MethylStabilizes chromenone core4-Methyl analogs (e.g., )
7PentylIncreases lipophilicity7-Pentyl derivatives (target)
5HydroxyEnhances hydrogen-bonding capacity5-Hydroxy-7-methoxyflavones

Advanced: How can researchers resolve spectral ambiguities in chromenone derivatives?

Methodological Answer:

2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals (e.g., distinguish pentyl CH₂ from aromatic protons) .

Isotopic Labeling : Incorporate ¹³C-labeled precursors to track carbonyl or methyl group origins.

Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for tautomer identification.

Basic: What are the best practices for ensuring reproducibility in chromenone synthesis?

Methodological Answer:

Detailed Reaction Logs : Document catalyst batch, solvent drying methods, and stirring rates.

Inert Atmosphere : Use N₂/Ar to prevent oxidation of phenolic intermediates.

Byproduct Analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate pure intermediates .

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